1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone
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Overview
Description
1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1960s. It belongs to the family of piperidine-based synthetic opioids and has been used for its analgesic properties. However, due to its high potential for abuse and dependence, MT-45 has been classified as a Schedule I controlled substance in the United States.
Mechanism of Action
1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone acts on the mu-opioid receptors in the brain and spinal cord, producing analgesia and other opioid effects. It also has affinity for the delta-opioid receptors, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound produces a range of physiological and biochemical effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce tolerance, dependence, and addiction.
Advantages and Limitations for Lab Experiments
1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone has some advantages for laboratory experiments, including its potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and dependence limits its usefulness in research.
Future Directions
Future research on 1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone could focus on its potential use in the treatment of opioid addiction and withdrawal, as well as its potential as a safer alternative to other opioids for pain management. Further studies could also investigate the biochemical and physiological effects of this compound and its potential for abuse and dependence.
Synthesis Methods
The synthesis of 1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone involves the reaction of 2-thienylacetic acid with thionyl chloride to form 2-thienylacetyl chloride. This intermediate is then reacted with piperidine to form this compound. The final product is purified by recrystallization.
Scientific Research Applications
1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone has been used in scientific research to study its pharmacological properties and potential medicinal uses. It has been shown to have analgesic properties similar to other opioids, but with a lower risk of respiratory depression. It has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
properties
IUPAC Name |
1-[4-[[3-(3-methylthiophene-2-carbonyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-12-5-7-22-18(12)17(21)15-4-3-6-19(10-15)9-14-8-16(13(2)20)23-11-14/h5,7-8,11,15H,3-4,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTHSTWAILSSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CSC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.